1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine
Overview
Description
1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine is a useful research compound. Its molecular formula is C9H9ClF3N and its molecular weight is 223.62 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine is the gamma-aminobutyric acid (GABA) receptors in the brain . GABA is the chief inhibitory neurotransmitter in the human body, and its function is modulated by the benzodiazepine receptor located on GABA A receptors .
Mode of Action
This compound interacts with its targets by binding to the benzodiazepine receptor, which in turn leads to enhanced GABAergic inhibition of neuronal firing . This interaction results in an increase in the effect of GABA, leading to a decrease in neuronal excitability and producing a calming effect .
Biochemical Pathways
The compound affects the GABAergic pathway, which plays a crucial role in neuronal excitability, sleep regulation, muscle relaxation, and anxiety . By enhancing the effect of GABA, this compound can reduce neuronal excitability, potentially leading to sedative, anxiolytic, and anticonvulsant effects .
Pharmacokinetics
Similar compounds like clonazepam have a bioavailability of 90%, are metabolized in the liver, and have an elimination half-life of 19–60 hours . These properties may impact the bioavailability and duration of action of this compound.
Result of Action
The molecular and cellular effects of this compound’s action include enhanced GABAergic inhibition of neuronal firing, leading to decreased neuronal excitability . This can result in various physiological effects, including sedation, muscle relaxation, and reduced anxiety .
Biochemical Analysis
Biochemical Properties
1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with peripheral benzodiazepine receptors, which are involved in mitochondrial function and cell apoptosis . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitochondrial membrane potentials and the expression levels of apoptosis-related proteins and genes . These changes can lead to alterations in cell survival and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with the peripheral benzodiazepine receptor, modulating mitochondrial function and cell apoptosis . These interactions often result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, although it may undergo some degradation . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of cell signaling pathways and gene expression. At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Understanding the dosage thresholds is essential for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to be metabolized by liver enzymes, leading to the formation of several metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to bind to peripheral benzodiazepine receptors, which play a role in its localization and accumulation within cells . This distribution pattern is essential for understanding its cellular effects and potential therapeutic applications.
Subcellular Localization
This compound is localized within specific subcellular compartments, influencing its activity and function. It has been shown to target mitochondria, where it interacts with peripheral benzodiazepine receptors . This subcellular localization is critical for its role in modulating mitochondrial function and cell apoptosis.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3,3,3-trifluoropropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c10-7-4-2-1-3-6(7)8(14)5-9(11,12)13/h1-4,8H,5,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKGAZBTXXHXBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(F)(F)F)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.